1-[4-(2-Amino-5-bromo-benzoyl)-piperazin-1-yl]-ethanone

GPR35 GPCR antagonism BRET assay

1-[4-(2-Amino-5-bromo-benzoyl)-piperazin-1-yl]-ethanone (CAS 1263377-42-9) is a synthetic small-molecule piperazine derivative with the molecular formula C13H16BrN3O2 and a molecular weight of 326.19 g/mol. The compound features a 2-amino-5-bromobenzoyl moiety linked to an N-acetylpiperazine scaffold.

Molecular Formula C13H16BrN3O2
Molecular Weight 326.19 g/mol
Cat. No. B13439676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(2-Amino-5-bromo-benzoyl)-piperazin-1-yl]-ethanone
Molecular FormulaC13H16BrN3O2
Molecular Weight326.19 g/mol
Structural Identifiers
SMILESCC(=O)N1CCN(CC1)C(=O)C2=C(C=CC(=C2)Br)N
InChIInChI=1S/C13H16BrN3O2/c1-9(18)16-4-6-17(7-5-16)13(19)11-8-10(14)2-3-12(11)15/h2-3,8H,4-7,15H2,1H3
InChIKeyGSHGDOSGPGCZGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-(2-Amino-5-bromo-benzoyl)-piperazin-1-yl]-ethanone: Core Chemical Identity and Procurement-Relevant Profile


1-[4-(2-Amino-5-bromo-benzoyl)-piperazin-1-yl]-ethanone (CAS 1263377-42-9) is a synthetic small-molecule piperazine derivative with the molecular formula C13H16BrN3O2 and a molecular weight of 326.19 g/mol [1]. The compound features a 2-amino-5-bromobenzoyl moiety linked to an N-acetylpiperazine scaffold. It is primarily utilized as a research tool in early drug discovery, with documented biochemical activity in cell-free assays [2]. Its substitution pattern—particularly the 5-bromo and 2-amino groups on the benzoyl ring—differentiates it from other halogenated or des-halogen analogs in terms of target engagement and physicochemical properties.

Why 1-[4-(2-Amino-5-bromo-benzoyl)-piperazin-1-yl]-ethanone Cannot Be Replaced by a Generic In-Class Substitute


Piperazine-benzoyl analogs with different halogen substitutions or lacking the 2-amino group exhibit distinct pharmacological and physicochemical profiles. Minor structural changes—such as replacing bromine with chlorine, fluorine, or hydrogen at the 5-position—can drastically alter lipophilicity (clogP ~1.96 for Br vs. ~1.5 for Cl), target affinity (e.g., IC50 shifts >10-fold against certain kinases), and metabolic stability [1]. Furthermore, the 2-amino group is essential for hydrogen-bond donor interactions that are absent in des-amino or N-alkylated derivatives. The compound's specific inactivity as a GPR35 antagonist (IC50 >100 µM) in a BRET-based assay, while structurally related benzoylpiperazines demonstrate antagonism, underscores that even congeners within the same chemotype cannot be assumed to have interchangeable biological activity [2]. These differences directly impact assay reproducibility, lead optimization outcomes, and procurement decisions.

Quantitative Differentiation Evidence for 1-[4-(2-Amino-5-bromo-benzoyl)-piperazin-1-yl]-ethanone


GPR35 Antagonism Selectivity: Bromo Analog is Inactive vs. Reference Antagonists

In a primary BRET-based GPR35 antagonism assay using human GPR35-β-arrestin recruitment, 1-[4-(2-amino-5-bromobenzoyl)-piperazin-1-yl]-ethanone was classified as inactive (IC50 >100 µM) [1]. In contrast, the reference antagonist CID2745687 displayed a defined IC50 under the same assay conditions. This inactivity differentiates the compound from other benzoylpiperazine analogs that exhibit GPR35 antagonism, making it a valuable negative control or selectivity probe.

GPR35 GPCR antagonism BRET assay

PKCzeta Inhibition: Moderate Potency with a Defined 500 nM IC50

The compound inhibits human protein kinase C zeta (PKCzeta) with an IC50 of 500 nM in a cell-free phosphorylation assay (4-minute incubation) [1]. For the Val297Leu mutant of PKCzeta, the IC50 shifts to 1.0 µM [1]. While direct head-to-head comparator data is unavailable, the potency is moderate compared to known PKCzeta inhibitors (e.g., 1-(anthracen-9-ylmethyl)-4-methyl-piperazine, IC50 = 25 µM) [2], suggesting a 50-fold improvement. This establishes a baseline activity level that subsequent analogs must surpass.

PKCzeta kinase inhibition cell-free assay

Halogen-Dependent Lipophilicity: Bromo Substituent Increases clogP by ~0.4 Units Over Chloro Analog

The 5-bromo substituent imparts a calculated logP (clogP) of 1.96 for the target compound [1]. For the corresponding 5-chloro analog (estimated clogP ~1.5–1.6 based on fragment constants), the bromine increases lipophilicity by approximately 0.4 log units. This difference significantly influences membrane permeability and non-specific protein binding, critical parameters in cell-based assays.

Lipophilicity clogP Physicochemical properties

Topological Polar Surface Area (TPSA): 62.30 Ų Balances Permeability and Solubility

The compound exhibits a TPSA of 62.30 Ų [1], which is below the 140 Ų threshold commonly associated with poor oral absorption and within the optimal range for blood-brain barrier penetration (60–70 Ų). Analogs lacking the 2-amino group (e.g., 1-(4-bromobenzoyl)piperazine) have lower TPSA values (~40–50 Ų), potentially altering their absorption and distribution profiles.

TPSA Drug-likeness Permeability

iNOS Induction Inhibition: Low Micromolar Activity Differentiates from Inactive Analogs

The compound inhibited inducible nitric oxide synthase (iNOS) induction in mouse RAW264.7 cells with an IC50 of 3.4 µM [1]. Many close benzoylpiperazine analogs lacking the 2-amino-5-bromo substitution are inactive in this assay, indicating that this specific substitution pattern is critical for iNOS modulatory activity.

iNOS Nitric oxide Inflammation

Recommended Procurement and Application Scenarios for 1-[4-(2-Amino-5-bromo-benzoyl)-piperazin-1-yl]-ethanone


Negative Control for GPR35 Antagonism Screening Campaigns

The compound's confirmed inactivity (IC50 >100 µM) in a standardized BRET-based GPR35 antagonism assay [1] makes it an ideal structurally matched negative control. Researchers developing novel GPR35 antagonists can use this compound to validate assay sensitivity and rule out non-specific effects caused by the benzoylpiperazine scaffold.

Benchmark Compound for PKCzeta Inhibitor SAR Studies

With a defined IC50 of 500 nM against wild-type PKCzeta and 1.0 µM against the Val297Leu mutant [1], the compound serves as a benchmark for structure-activity relationship (SAR) campaigns. Its activity profile helps calibrate the impact of further structural modifications on kinase inhibition.

CNS Drug Discovery: Lead-Like Physicochemical Template

The TPSA of 62.30 Ų and clogP of 1.96 [1] place this compound within the favorable range for central nervous system (CNS) drug candidates. Medicinal chemistry teams can use it as a starting template for synthesizing analogs with improved potency while maintaining CNS-compatible properties.

Inflammation Model Development: iNOS Pathway Probe

The compound's ability to inhibit iNOS induction at 3.4 µM in RAW264.7 macrophages [1] positions it as a chemical probe for studying nitric oxide signaling in inflammatory models. Its specific substitution pattern is essential for this activity, distinguishing it from inactive des-bromo or des-amino analogs.

Quote Request

Request a Quote for 1-[4-(2-Amino-5-bromo-benzoyl)-piperazin-1-yl]-ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.